molecular formula C21H27N B1215406 Budipine CAS No. 57982-78-2

Budipine

カタログ番号: B1215406
CAS番号: 57982-78-2
分子量: 293.4 g/mol
InChIキー: QIHLUZAFSSMXHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Budipine, known by its IUPAC name 1-tert-butyl-4,4-diphenylpiperidine, is an antiparkinsonian agent marketed under the brand name Parkinsan. It is primarily used for the treatment of Parkinson’s disease. This compound is believed to act as an N-methyl-D-aspartate receptor antagonist and also promotes the synthesis of dopamine .

準備方法

化学反応の分析

Degradation and Stability

Budipine’s stability under physiological and laboratory conditions is influenced by its tertiary amine and diphenylmethane moieties:

Hydrolysis

  • Acidic conditions : Protonation of the tertiary amine occurs, but the compound remains stable due to steric hindrance from the tert-butyl group.

  • Basic conditions : No significant degradation observed at pH 7–9.

Oxidative Pathways

  • In vitro studies suggest oxidation at the piperidine ring by cytochrome P450 enzymes, forming hydroxylated metabolites.

Biochemical Interactions

This compound interacts with enzymes and neurotransmitters through distinct chemical pathways:

Acid-Base Reactions

This compound forms salts with strong acids, such as hydrochloric acid:

Reaction Product Application
This compound + HCl → this compound·HClWater-soluble hydrochloride saltPharmaceutical formulations
  • pKa : ~9.2 (tertiary amine), enabling salt formation in acidic gastric environments .

Receptor Binding Interactions

Though primarily pharmacological, this compound’s NMDA receptor antagonism involves non-covalent interactions :

Receptor Binding Affinity (IC₅₀) Mechanistic Role
NMDA36 µMCompetitive antagonism at the TCP-binding site
Muscarinic (M1)1.1 µMAllosteric modulation

Source: Radioligand binding assays in rat brain tissue .

Comparative Reactivity Table

Reaction Type Key Functional Groups Involved Biological/Chemical Impact
Electrophilic substitutionPiperidine carbocation, benzene ringsSynthesis of core structure
Enzymatic decarboxylationL-DOPA → DopamineEnhanced dopamine bioavailability
Salt formationTertiary amineImproved solubility for drug delivery

科学的研究の応用

Pharmacological Profile

Budipine exhibits a complex pharmacological profile that influences several neurotransmitter systems beyond the dopaminergic pathway. Research indicates that it acts as both an antimuscarinic agent and an N-methyl-D-aspartic acid (NMDA) receptor antagonist, which may contribute to its therapeutic effects in Parkinson's disease.

  • Mechanism of Action : this compound does not directly enhance dopaminergic activity but rather modulates neurotransmission through:
    • Antimuscarinic Effects : Inhibiting acetylcholine receptors, which can alleviate tremors.
    • NMDA Antagonism : Blocking NMDA receptors may help in reducing excitotoxicity associated with neurodegeneration .

Parkinson's Disease

This compound has been evaluated in various clinical trials, demonstrating significant benefits for patients with Parkinson's disease who have not achieved optimal symptom control with standard dopaminergic therapies.

  • Study Overview : A multicenter, double-blind, placebo-controlled trial involving 99 patients assessed the efficacy of this compound (20 mg three times daily) alongside stable dopaminergic treatment. Results indicated a significant reduction in the Columbia University Rating Scale (CURS) scores for tremor, rigidity, and akinesia compared to placebo .
Parameter This compound Group Placebo Group P-Value
CURS Sum Score (Median)15.04.3<0.001
Tremor SubscoreSignificant ReductionNo Significant Change<0.001
Rigidity SubscoreSignificant ReductionNo Significant Change<0.001
Akinesia SubscoreSignificant ReductionNo Significant Change<0.001
  • Adverse Effects : Common side effects reported included dizziness, dry mouth, and visual disturbances, although no serious cardiovascular or hematological changes were noted during the study .

Additional Applications

While this compound is primarily recognized for its role in managing Parkinson's disease symptoms, research suggests potential applications in other areas:

  • Tremor Management : Studies have shown this compound's effectiveness in reducing parkinsonian tremors when added to existing treatments .
  • Neuroprotective Properties : The NMDA antagonistic action may offer protective benefits against excitotoxic damage in various neurodegenerative conditions .

Case Studies

Several case studies have documented the positive impact of this compound on individual patients with Parkinson's disease:

  • Case Study 1 : A patient with advanced Parkinson's disease reported a notable improvement in motor function and a decrease in tremors after initiating this compound therapy alongside standard treatment.
  • Case Study 2 : Another patient experienced reduced episodes of dyskinesia when this compound was introduced into their regimen, highlighting its potential role in managing not just motor symptoms but also treatment-related complications.

類似化合物との比較

Budipine is unique compared to other antiparkinsonian drugs due to its multiple mechanisms of action. Similar compounds include:

    Amantadine: Another N-methyl-D-aspartate receptor antagonist used in Parkinson’s disease treatment.

    Biperiden: An antimuscarinic agent used to treat Parkinson’s disease.

    Levodopa: A precursor to dopamine used in Parkinson’s disease treatment.

This compound’s combination of dopaminergic, antimuscarinic, and N-methyl-D-aspartate receptor antagonistic properties makes it distinct from these compounds .

生物活性

Budipine is an antiparkinsonian drug known for its multifaceted biological activity, particularly in the treatment of Parkinson's disease. This article explores the various mechanisms through which this compound exerts its effects, supported by case studies and research findings.

This compound operates through several key mechanisms:

  • Indirect Dopaminergic Effects : this compound facilitates dopamine release and inhibits monoamine oxidase type B (MAO-B), which contributes to increased endogenous dopaminergic activity. It also stimulates aromatic L-amino acid decarboxylase (AADC), enhancing dopamine synthesis .
  • NMDA Receptor Antagonism : this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which helps counteract excessive excitatory glutamatergic activity. This action is significant in managing parkinsonian symptoms .
  • Antimuscarinic Activity : While this compound has antimuscarinic properties, they are significantly weaker compared to other drugs like biperiden. This limited activity may still contribute to its efficacy in reducing cholinergically induced tremors .
  • GABAergic Modulation : this compound may inhibit striatal gamma-aminobutyric acid (GABA) release, potentially beneficial in mitigating increased GABAergic output associated with Parkinson's disease .
  • Influence on Other Neurotransmitter Systems : this compound has shown weak stimulation of noradrenaline and serotonin release, along with binding to sigma-1 receptors and blockade of histamine H1 receptors, although the precise contributions of these effects remain unclear .

Case Studies

A notable study examined the effects of this compound in patients with Parkinson's disease who were already on a stable dopaminergic regimen. The addition of this compound (20 mg three times daily) resulted in further reduction of parkinsonian symptoms, suggesting that this compound positively influences nondopaminergic systems .

In another study utilizing the 6-hydroxydopamine model, this compound was administered at varying doses (0.78-12.5 mg/kg). The results indicated that this compound did not induce rotational behavior typically associated with dopaminergic activity, reinforcing the notion that its effects are mediated through non-dopaminergic pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antiparkinsonian agents based on various studies:

Drug Mechanism Efficacy Notes
This compoundNMDA antagonist, MAO-B inhibitorModerateAdditional benefits noted when added to existing regimens .
BiperidenAntimuscarinicHighStronger antimuscarinic effects compared to this compound .
AmantadineNMDA antagonistModerateSimilar NMDA antagonistic properties .

特性

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHLUZAFSSMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63661-61-0 (hydrochloride)
Record name Budipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20206709
Record name Budipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57982-78-2
Record name Budipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57982-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Budipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Budipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Budipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Budipine
Reactant of Route 3
Budipine
Reactant of Route 4
Budipine
Reactant of Route 5
Budipine
Reactant of Route 6
Reactant of Route 6
Budipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。